molecular formula C16H18N2O3S B2914927 7-(4-methylcyclohexyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 689227-86-9

7-(4-methylcyclohexyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2914927
CAS No.: 689227-86-9
M. Wt: 318.39
InChI Key: OOAAOFNIWJHOPY-UHFFFAOYSA-N
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Description

7-(4-methylcyclohexyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a dioxolo ring fused to a quinazolinone core, along with a sulfanylidene group and a methylcyclohexyl substituent

Preparation Methods

The synthesis of 7-(4-methylcyclohexyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The synthesis begins with the preparation of the quinazolinone core through the cyclization of appropriate precursors.

    Introduction of the Dioxolo Ring: The dioxolo ring is then introduced via a cyclization reaction involving suitable reagents and conditions.

    Attachment of the Methylcyclohexyl Group: The methylcyclohexyl group is attached through a substitution reaction, often using a Grignard reagent or similar organometallic compound.

    Incorporation of the Sulfanylidene Group: Finally, the sulfanylidene group is introduced through a thiolation reaction, typically using sulfur-containing reagents under controlled conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

7-(4-methylcyclohexyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether, depending on the reducing agent and conditions.

    Cyclization: Under specific conditions, the compound can undergo intramolecular cyclization reactions, leading to the formation of more complex ring systems.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-(4-methylcyclohexyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: The compound’s stability and electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

    Biological Studies: The compound can be used as a probe in biological studies to investigate the function of specific proteins or pathways.

    Industrial Applications: The compound’s reactivity and stability make it useful in various industrial processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of 7-(4-methylcyclohexyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. The sulfanylidene group plays a crucial role in this interaction, often forming covalent bonds with the target protein. The dioxolo ring and quinazolinone core contribute to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Similar compounds to 7-(4-methylcyclohexyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one include:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

7-(4-methylcyclohexyl)-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-9-2-4-10(5-3-9)18-15(19)11-6-13-14(21-8-20-13)7-12(11)17-16(18)22/h6-7,9-10H,2-5,8H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAAOFNIWJHOPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N2C(=O)C3=CC4=C(C=C3NC2=S)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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